L-Phenylalanine Allyl Ester Tosylate Salt
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Overview
Description
(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate typically involves the esterification of (S)-2-amino-3-phenylpropanoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of 4-methylbenzenesulfonic acid to form the final product. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Typically carried out at elevated temperatures (50-100°C).
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate: Shares a similar structure but with a benzyl group instead of an allyl group.
(S)-Methyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate: Contains a methyl ester group instead of an allyl group.
Uniqueness
(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is unique due to its allyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its benzyl or methyl counterparts. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the study of reaction mechanisms.
Properties
Molecular Formula |
C19H23NO5S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H15NO2.C7H8O3S/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,11H,1,8-9,13H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
PKXPRZFLCJFMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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